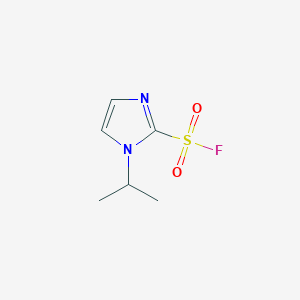

1-Propan-2-ylimidazole-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

SuFEx Click Chemistry

1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a reagent closely related to 1-Propan-2-ylimidazole-2-sulfonyl fluoride, demonstrates potential in SuFEx click chemistry. It serves as a tris-electrophile and is useful for regioselective synthesis of functionalized isoxazoles, indicating the application of similar compounds in click chemistry for synthesizing diverse molecular structures (Leng & Qin, 2018).

Synthetic Chemistry

Another study highlights the synthesis of 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride using an imidazole protective group, which showcases the role of similar compounds in the development of novel intermediates for complex chemical syntheses (Uematsu, Hoshi, & Ikeda, 2006).

Organic Synthesis

In the realm of organic synthesis, a procedure for preparing sulfur(VI) fluorides from sulfonyl imidazoles is described, underlining the relevance of this compound analogs in facilitating the synthesis of diverse sulfonyl and sulfonimidoyl fluorides (Passia et al., 2022).

Chemical Biology

Sulfonyl fluorides like this compound have gained attention as reactive probes in chemical biology and molecular pharmacology. A study demonstrates an approach for synthesizing aliphatic sulfonyl fluorides, underscoring their importance in creating compound libraries for pharmaceutical research (Xu et al., 2019).

Fluoride Ion Sensing

A research involving bisimidazole derivatives, which share structural similarities with this compound, demonstrates their use in selectively sensing fluoride ions. This indicates the potential application of similar compounds in environmental monitoring and pollution management (Zhang & Liu, 2017).

Energy Storage Devices

In the field of energy storage, 1-ethyl-3-methylimidazolium bis (nonafluorobutane-1-sulfonyl imidate), a compound related to this compound, is synthesized for use in nonaqueous liquid electrolytes for lithium-ion batteries, suggesting the potential of similar compounds in energy storage technologies (Karuppasamy et al., 2020).

Zukünftige Richtungen

Fluorinated surfactants, including sulfonyl fluorides, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The increasing incorporation of fluorine into bioactive molecules is attributable to the profound effects this substitution has on their activity and disposition . Future research will likely continue to explore the potential of fluorinated compounds in various fields .

Wirkmechanismus

Target of Action

1-Propan-2-ylimidazole-2-sulfonyl fluoride is a type of targeted covalent inhibitor . These inhibitors have regained widespread attention in drug discovery and have emerged as powerful tools for basic biomedical research . They can covalently modify thousands of proteins

Mode of Action

The compound interacts with its targets by forming a covalent bond . This bond is irreversible, which means that once the compound binds to its target, it remains attached . This mode of action often results in differentiated pharmacology in terms of potency, selectivity, pharmacokinetics, and pharmacodynamics .

Biochemical Pathways

It’s known that covalent inhibitors can affect a wide range of biochemical pathways due to their ability to modify a large number of proteins . The downstream effects would depend on the specific proteins that are targeted.

Pharmacokinetics

Covalent inhibitors often exhibit differentiated pharmacokinetics due to their ability to form irreversible bonds with their target proteins . This could potentially enhance the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins that it targets. By forming irreversible covalent bonds with these proteins, the compound could potentially alter their function, leading to various downstream effects .

Eigenschaften

IUPAC Name |

1-propan-2-ylimidazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2O2S/c1-5(2)9-4-3-8-6(9)12(7,10)11/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBBSGRRJBIINE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2416280.png)

![N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416281.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)

methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)

![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)